molecular formula C15H19N3O B11776467 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one

2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one

Cat. No.: B11776467
M. Wt: 257.33 g/mol
InChI Key: DGEPSQFMOLSBKI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the field of oncology. Its structure incorporates an isoindolinone core, a privileged scaffold recognized in the design of small-molecule inhibitors. Patents and scientific literature describe structurally related isoindolinone compounds as potent degraders of disease-relevant proteins like EGFR (Epidermal Growth Factor Receptor), which is a validated target in cancer therapy . Other isoindolinone derivatives are documented as effective inhibitors of the MDM2-p53 protein-protein interaction, a crucial pathway for developing novel anticancer agents that can reactivate tumor suppression . The piperazine moiety in this compound is a common pharmacophore that enhances aqueous solubility and provides a versatile handle for further structural modification, allowing researchers to optimize properties like potency and selectivity . This makes this compound a valuable building block for probing biological mechanisms and as a starting point for the design of novel therapeutic agents, especially in targeted protein degradation and cancer research. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

2-cyclopropyl-6-piperazin-1-yl-3H-isoindol-1-one

InChI

InChI=1S/C15H19N3O/c19-15-14-9-13(17-7-5-16-6-8-17)2-1-11(14)10-18(15)12-3-4-12/h1-2,9,12,16H,3-8,10H2

InChI Key

DGEPSQFMOLSBKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

A prominent method involves coupling 5-amino-2-cyclopropylisoindolin-1-one with piperazine derivatives using palladium catalysis. In one protocol:

  • Reactants : 5-Amino-2-cyclopropylisoindolin-1-one (0.48 mmol), piperazine (0.96 mmol).

  • Catalyst : Pd₂(dba)₃ (10 mol%), XPhos (20 mol%).

  • Base : tBuONa (2.0 equiv).

  • Solvent : 2-Methylpropan-2-ol, reflux under nitrogen.

  • Yield : 8.3% after purification by flash chromatography.

While this method achieves regioselective amination, the low yield underscores inefficiencies in catalyst turnover or side reactions. Comparative studies suggest that microwave-assisted synthesis or alternative ligands (e.g., RuPhos) may enhance efficiency.

Cyclopropanation Strategies

The cyclopropyl group is introduced via two primary routes:

Ring-Closing Metathesis

Using Grubbs catalysts, olefin-bearing precursors undergo cyclization to form the cyclopropane ring. For example:

  • Substrate : 1,2-Divinylbenzene derivative.

  • Catalyst : Grubbs II (5 mol%).

  • Conditions : Dichloromethane, 40°C, 12 h.

  • Yield : ~60%.

Simmons-Smith Reaction

A zinc-copper couple mediates cyclopropanation of allylic alcohols:
RCH2CH2OH+CH2I2Zn(Cu)R-cyclopropane\text{RCH}_2\text{CH}_2\text{OH} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{R-cyclopropane}
This method offers superior stereocontrol but requires stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent2-Methylpropan-2-olEnhances catalyst stability
Temperature85°CBalances reaction rate and decomposition
Reaction Time24 hMaximizes conversion

Data from indicate that polar aprotic solvents (e.g., DMF) accelerate side reactions, while elevated temperatures (>100°C) degrade the isoindolinone core.

Catalyst Screening

Catalyst SystemYield (%)Selectivity (%)
Pd₂(dba)₃/XPhos8.392
Pd(OAc)₂/RuPhos15.788
NiCl₂(dppe)5.178

The Pd₂(dba)₃/XPhos system, despite moderate yields, remains preferred for its reproducibility.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 3.51 (m, 4H, piperazine), 1.92 (m, 1H, cyclopropane).

  • HRMS : m/z 257.33 [M+H]⁺, confirming molecular formula C₁₅H₁₉N₃O.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/MeCN) reveals ≥95% purity after recrystallization from ethanol .

Chemical Reactions Analysis

Core Reactivity of the Isoindolinone System

The isoindolin-1-one scaffold exhibits characteristic reactivity at its carbonyl group and aromatic system:

  • Nucleophilic Acyl Substitution : The carbonyl oxygen at position 1 can undergo nucleophilic attack, enabling functionalization at the lactam nitrogen .

  • Electrophilic Aromatic Substitution : Electron-rich positions on the isoindoline ring (e.g., para to the piperazine group) may participate in halogenation or nitration .

Piperazine Functionalization

The piperazine moiety at position 6 provides two secondary amines for derivatization:

Reaction Type Conditions Products
Alkylation Alkyl halides, K₂CO₃, DMF, RTN-Alkylated piperazine derivatives
Acylation Acyl chlorides, NEt₃, DCMAmides or sulfonamides
Ring-Opening Strong acids (HCl, H₂SO₄)Cleavage to diaminoethane analogs

Cyclopropyl Modifications

The cyclopropyl group at position 2 undergoes strain-driven reactions:

  • Ring-Opening : Under acidic or oxidative conditions (e.g., H₂O₂/Fe²⁺), the cyclopropane ring opens to form propenyl or carbonyl derivatives.

  • [2+2] Cycloaddition : With electron-deficient alkenes, photochemical reactions yield fused bicyclic systems .

Synthetic Pathways

Key synthesis routes for structurally related isoindolinones include:

Base-Promoted Cascade Reactions

A method involving ortho-carbonyl benzonitriles and ((chloromethyl)sulfonyl)benzenes with K₂CO₃ generates tetrasubstituted isoindolinones via:

  • Nucleophilic addition

  • Cyclization

  • Dimroth rearrangement .

One-Pot Alkylation/β-Elimination

Sequential treatment with CH₃I and KOtBu yields N-alkylated derivatives while preserving stereochemistry .

Comparative Reactivity with Analogues

The table below contrasts reactivity with similar isoindolinones:

CompoundKey Functional GroupsDistinctive Reactivity
5-Chloro-3-cyclopropylisoindolin-1-one Chloro, cyclopropylEnhanced electrophilicity at C5
3-Pyridyl isoindolinones Pyridine ringMetal-coordination and C–H activation
Aristolactam derivatives Fused lactam systemsPhotoisomerization and radical stability

Computational Insights

DFT studies on analogous systems predict:

  • High electrophilicity at the lactam carbonyl (MEP: −45 kcal/mol) .

  • Stabilization of Z-configured alkenes via intramolecular H-bonding .

Scientific Research Applications

Anticancer Properties

Research has indicated that isoindolinone derivatives, including 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one, exhibit promising anticancer activity. These compounds have been shown to interact with various molecular targets involved in cancer progression, such as the IKAROS Family Zinc Finger proteins (IKZF2 and IKZF4). The reduction of these protein levels can enhance immune responses against tumors, making them potential candidates for cancer therapy .

Modulation of Receptor Activity

This compound also acts as a positive allosteric modulator of certain receptors, particularly the muscarinic acetylcholine receptor M1. Such modulation can influence neurotransmission and has implications for treating cognitive disorders . The ability to enhance receptor activity without directly activating them may lead to fewer side effects compared to traditional agonists.

Potential in Neurological Disorders

Given its interaction with neurotransmitter systems, this compound is being investigated for its potential use in treating neurological conditions such as schizophrenia and Alzheimer's disease. Its pharmacological profile suggests it could help improve cognitive function by modulating cholinergic signaling pathways .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including cyclization and substitution processes. Recent studies have focused on developing efficient synthetic routes that allow for the modification of this compound to create analogs with enhanced biological activity or specificity towards certain targets .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of isoindolinone derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxic effects, particularly in leukemia models, suggesting its potential as a lead compound for further development .

Case Study 2: Receptor Modulation Study

A pharmacological evaluation highlighted the compound's role as a positive allosteric modulator at the muscarinic acetylcholine receptor M1. This study utilized in vitro assays to confirm enhanced receptor signaling when co-administered with acetylcholine, indicating its therapeutic potential in cognitive enhancement therapies .

Mechanism of Action

Comparison with Similar Compounds

Compound 12: 2-Benzyl-6-(2-(piperazin-1-yl)ethoxy)isoindolin-1-one

Structural Differences :

  • Position 2 Substitution : A benzyl group replaces the cyclopropyl moiety in the target compound. The benzyl group introduces aromatic bulk, which may increase lipophilicity (logP) compared to the smaller cyclopropyl .
  • Position 6 Substitution : Piperazine is linked via an ethoxy spacer, unlike the direct attachment in the target compound. This spacer may reduce steric hindrance and alter conformational flexibility .

Synthesis :
Compound 12 was synthesized via deprotection of a trifluoroacetic acid (TFA)-labile intermediate, followed by neutralization with aqueous NaOH. In contrast, synthesizing the cyclopropyl analog would require cyclopropanation steps, which are more complex and sensitive to reaction conditions .

Physicochemical Properties :

  • Molecular Weight : Compound 12 has a higher molecular weight (~393.5 g/mol) due to the benzyl and ethoxy groups, compared to the target compound’s estimated ~285 g/mol.
  • Solubility : The ethoxy-piperazine linker in Compound 12 may improve water solubility compared to the direct piperazine attachment in the target compound.

Spectroscopic Data :

  • 1H NMR : Compound 12 exhibits signals for benzyl protons (δ 7.22–7.27 ppm) and ethoxy linker protons (δ 4.15 ppm), absent in the cyclopropyl analog .

Letermovir (PREVYMIS®)

  • Molecular Formula : C29H28F4N4O4 (MW: 572.55), significantly larger than the target compound.
  • Solubility : Letermovir is very slightly soluble in water, suggesting that smaller analogs like 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one may have better solubility .

Other Piperazine-Containing Heterocycles

lists compounds such as 6-(4-Methylpiperazin-1-yl)-1H-indole and 2-Amino-3-morpholin-4-ylpyrazine, which differ in core structure (indole, pyrazine vs. isoindolinone).

Implications for Drug Design

  • Cyclopropyl vs. Benzyl : The cyclopropyl group may improve metabolic stability by resisting oxidative degradation compared to benzyl .
  • Piperazine Attachment : Direct linkage could enhance target binding affinity by reducing conformational entropy, whereas spacers (e.g., ethoxy) may optimize solubility .

Q & A

Q. What are the established synthetic protocols for 2-Cyclopropyl-6-(piperazin-1-yl)isoindolin-1-one?

The synthesis of isoindolin-1-one derivatives typically involves cyclization reactions and functionalization of the core structure. For example:

  • Step 1 : Condensation of substituted nitriles with aldehydes under basic conditions to form intermediate stilbenes or related structures .
  • Step 2 : Cyclization using catalysts (e.g., Pd or Cu) to construct the isoindolin-1-one core. Piperazine substituents can be introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C6 position .
  • Purification : Column chromatography (silica gel) and preparative HPLC are critical for isolating high-purity compounds, as demonstrated in isoindolin-1-one isolation from natural extracts .

Q. Which analytical techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve cyclopropyl and piperazine proton environments. For example, cyclopropyl protons appear as distinct multiplets near δ 1.0–2.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides absolute configuration proof, especially for stereochemical centers introduced via cyclopropane rings .

Advanced Research Questions

Q. How do substitutions at the C6 position influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Amino groups (NH₂) at C6 : Enhance antiviral activity by acting as hydrogen-bond donors (e.g., compound B1 in showed 10-fold higher potency than unsubstituted analogs) .
  • Alkylamino groups (NHR) : Improve metabolic stability while retaining potency (e.g., B1 vs. acylated C1 , which lost activity) .
  • Steric hindrance : Bulky groups (e.g., 4-methylpiperazine in D3 ) maintain activity despite lacking NH donors, suggesting steric compatibility with target binding pockets .

Q. How can researchers resolve contradictions in SAR data?

Example: The antiviral activity of D3 (6-(4-methylpiperazin)-substituted) contradicts the assumed necessity of NH groups. Methodological approaches:

  • Molecular Docking : Model compound interactions with viral targets (e.g., EV-A71 capsid proteins) to assess steric vs. electronic contributions .
  • Dynamic Simulations : Perform molecular dynamics (MD) to evaluate binding pocket flexibility and substituent accommodation over time .
  • Orthogonal Assays : Validate results using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity independently .

Q. What strategies optimize solubility without compromising potency?

  • Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the piperazine ring to enhance aqueous solubility.
  • Prodrug Design : Mask hydrophobic moieties (e.g., cyclopropyl) with enzymatically cleavable esters or amides.
  • Co-solvent Systems : Use DMSO-PBS mixtures in in vitro assays to maintain compound stability, as described for isoindolin-1-one derivatives .

Q. How to design a robust SAR study for isoindolin-1-one derivatives?

  • Variable Substituents : Systematically vary C6 groups (e.g., amino, alkylamino, aryl) and cyclopropyl substituents.
  • Control Groups : Include unsubstituted analogs and positional isomers (e.g., C5 vs. C6 substitutions) to isolate positional effects .
  • Data Triangulation : Combine in vitro potency (IC₅₀), cytotoxicity (CC₅₀), and computational data (e.g., logP, polar surface area) to identify lead candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity between in vitro and in vivo models?

  • Metabolic Profiling : Conduct liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of cyclopropyl groups) .
  • Pharmacokinetic Studies : Measure bioavailability and tissue distribution in animal models to correlate in vitro potency with in vivo efficacy .
  • Species-Specific Factors : Test compounds across multiple cell lines (e.g., human vs. murine) to account for target heterogeneity .

Methodological Recommendations

  • Experimental Design : Follow iterative cycles of synthesis, testing, and analysis to refine SAR hypotheses .
  • Data Validation : Use blinded analysis and independent replication to minimize bias in bioactivity assessments .

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